N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
This compound belongs to the acetamide class of organic molecules, featuring a tetrahydropyrazine ring substituted with two dimethylphenyl groups and a dioxo functional group. The presence of electron-withdrawing dioxo groups and lipophilic dimethylphenyl substituents may influence its physicochemical properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-9-15(2)11-18(10-14)23-20(26)13-24-7-8-25(22(28)21(24)27)19-6-5-16(3)17(4)12-19/h5-12H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJTXWBEOOQSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.42 g/mol. Its structural features include:
- Aromatic rings : Two dimethylphenyl groups contributing to lipophilicity.
- Dioxo group : Implicated in various biological interactions.
- Tetrahydropyrazine moiety : Known for its role in pharmacological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydropyrazine can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms include:
- Inhibition of cell proliferation : Compounds targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway.
- Induction of apoptosis : Triggering programmed cell death through the activation of caspases.
A study conducted on analogous compounds demonstrated a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Effects
The compound's anti-inflammatory potential may stem from its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that related compounds can reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .
Antioxidant Activity
Compounds featuring similar dioxo and tetrahydropyrazine groups have been reported to exhibit antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. The antioxidant capacity is often assessed using DPPH and ABTS assays, where the tested compounds showed significant scavenging activity .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a series of tetrahydropyrazine derivatives were synthesized and screened for anticancer activity. Among these, the compound similar to this compound exhibited notable cytotoxicity against various cancer cell lines. The study highlighted its mechanism involving cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
Another research article focused on the anti-inflammatory properties of related compounds. The study utilized an animal model to demonstrate that administration of the compound led to a significant reduction in paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of neutrophils and macrophages in treated groups compared to controls .
Comparison with Similar Compounds
Comparison with 2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide
Structural Differences :
- Heterocyclic Core: The target compound contains a 2,3-dioxo-tetrahydropyrazine ring, while the comparator features a piperazine ring with a propanoyl substituent.
- Aromatic Substituents : The target molecule has 3,5- and 3,4-dimethylphenyl groups, whereas the comparator includes a 4-hydroxy-3,5-dimethoxyphenyl group.
- Side Chain : Both compounds share an acetamide backbone, but the comparator has an isopropyl group attached to the nitrogen, contrasting with the 3,5-dimethylphenyl group in the target compound.
Hypothetical Implications :
- The hydroxy and methoxy groups in the comparator may enhance solubility via hydrogen bonding but reduce membrane permeability compared to the lipophilic dimethyl groups in the target compound.
Comparison with Acetamide Derivatives from
Structural Differences :
- Heterocyclic System : The compound in contains a tetrahydro-pyrimidinyl ring with a dioxo group, differing from the tetrahydropyrazine core of the target molecule.
- Substituents: The pyrimidine-based compound includes amino-trimethylphenoxy and naphthalenyl groups, which are bulkier and more electron-rich than the dimethylphenyl substituents in the target compound.
Hypothetical Implications :
- The naphthalenyl group in ’s compound could increase steric hindrance, reducing binding affinity to certain targets but improving selectivity .
Structural Analysis and Methodological Considerations
The structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation . These programs ensure accurate modeling of molecular geometry, which is critical for understanding conformational preferences and intermolecular interactions. However, the provided evidence lacks explicit data on crystallographic parameters or experimental binding affinities for direct comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
